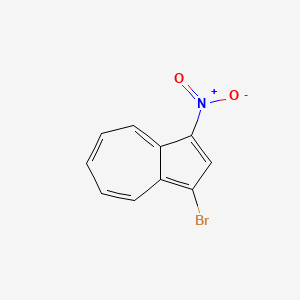![molecular formula C8H10 B14654821 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-25-4](/img/structure/B14654821.png)
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its intricate structure, which includes two spiro-connected cyclopropane rings and a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropane derivatives.
Formation of Spiro Compounds: The cyclopropane derivatives undergo a series of reactions to form the spiro-connected structure. This often involves the use of strong bases and specific catalysts to facilitate the formation of the spiro bonds.
Introduction of the Methylene Bridge:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methylene bridge allows for various substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are typical for introducing halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-7-methyl-1-methylidenedispiro[2.0.2~4~.1~3~]heptane: This compound has a similar spiro structure but includes a chlorine atom, which alters its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: Although not a spiro compound, it shares some structural similarities and is used in similar research applications.
Uniqueness
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane is unique due to its specific spiro-connected cyclopropane rings and methylene bridge, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
50874-25-4 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
7-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-7(2-3-7)8(6)4-5-8/h1-5H2 |
Clave InChI |
PQFGODFYRQJZOI-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2(C13CC3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

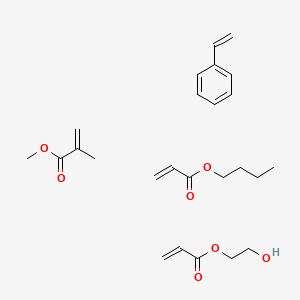
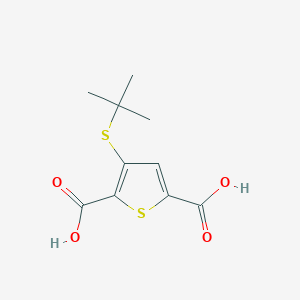

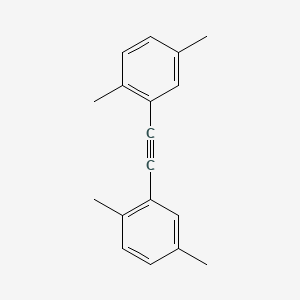
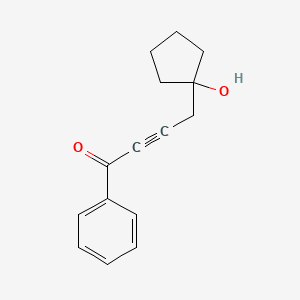
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
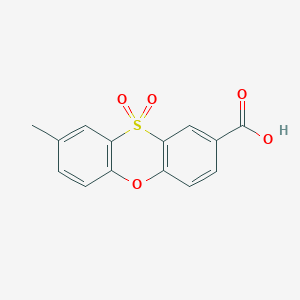

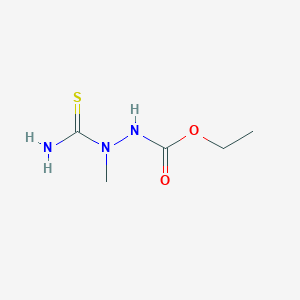
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

